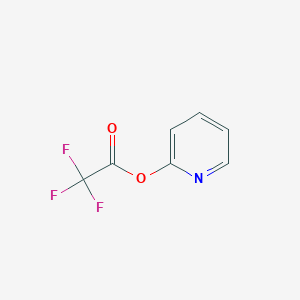

2-(Trifluoroacetoxy)pyridine

Description

The exact mass of the compound 2-(Trifluoroacetoxy)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Trifluoroacetoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trifluoroacetoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyridin-2-yl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-7(9,10)6(12)13-5-3-1-2-4-11-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCXMOBNIFBHBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405068 | |

| Record name | 2-(Trifluoroacetoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96254-05-6 | |

| Record name | 2-(Trifluoroacetoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoroacetoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Trifluoroacetoxy)pyridine from 2-hydroxypyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(Trifluoroacetoxy)pyridine, a versatile reagent and intermediate in organic synthesis. The document delves into the mechanistic underpinnings of the reaction between 2-hydroxypyridine and trifluoroacetic anhydride, offers a detailed and validated experimental protocol, and discusses critical aspects of process optimization, troubleshooting, and safety. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding and practical application of this important transformation. By elucidating the causality behind experimental choices and grounding the protocol in established chemical principles, this document aims to serve as an authoritative resource for the reliable and efficient synthesis of 2-(Trifluoroacetoxy)pyridine.

Introduction

2-(Trifluoroacetoxy)pyridine, also known as 2-pyridyl trifluoroacetate, is a valuable reagent in organic chemistry, primarily utilized for the trifluoroacetylation of nucleophiles.[1] The introduction of a trifluoroacetyl group can significantly alter the chemical and physical properties of a molecule, enhancing its volatility for gas chromatography or serving as a protective group in multi-step syntheses.[1] The parent compound, 2-hydroxypyridine, exists in a tautomeric equilibrium with its corresponding pyridone form, 2-pyridone.[2] This equilibrium is influenced by the solvent environment, with polar solvents favoring the 2-pyridone tautomer.[2] The synthesis of 2-(Trifluoroacetoxy)pyridine from 2-hydroxypyridine is a direct and efficient method for accessing this important building block. This guide will provide a detailed exploration of this synthetic transformation.

Reaction Mechanism and Rationale

The synthesis of 2-(Trifluoroacetoxy)pyridine proceeds via the acylation of 2-hydroxypyridine with trifluoroacetic anhydride (TFAA).[3] TFAA is a highly reactive acylating agent due to the strong electron-withdrawing effect of the two trifluoromethyl groups, which makes the carbonyl carbons highly electrophilic.[3]

The Role of Tautomerism

As mentioned, 2-hydroxypyridine exists in equilibrium with 2-pyridone.[2] While both tautomers possess a nucleophilic center (the oxygen in 2-hydroxypyridine and the nitrogen in 2-pyridone), the reaction with TFAA predominantly occurs on the oxygen atom of the 2-hydroxypyridine tautomer to form the desired O-acylated product. This preference can be attributed to the "hard" nature of the acylating agent (TFAA) and the "hard" nature of the oxygen nucleophile, in accordance with Hard-Soft Acid-Base (HSAB) theory.

Mechanistic Steps

The reaction is proposed to proceed through the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of 2-hydroxypyridine attacks one of the electrophilic carbonyl carbons of trifluoroacetic anhydride.

-

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, leading to the departure of a trifluoroacetate anion as a good leaving group.

-

Deprotonation: A base, which can be another molecule of 2-hydroxypyridine or a non-nucleophilic base like pyridine added to the reaction, deprotonates the resulting oxonium ion to yield the final product, 2-(Trifluoroacetoxy)pyridine, and a molecule of trifluoroacetic acid.

The use of a non-nucleophilic base is often employed to neutralize the trifluoroacetic acid byproduct, which can otherwise protonate the starting material and product, potentially leading to side reactions or reduced yields. Pyridine is a common choice for this purpose.[4]

Diagram of the Reaction Mechanism

Caption: Reaction mechanism for the synthesis of 2-(Trifluoroacetoxy)pyridine.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and rationale for each.

Materials and Equipment

| Reagent/Equipment | Grade/Specification | Supplier (Example) |

| 2-Hydroxypyridine | ≥98% | Sigma-Aldrich |

| Trifluoroacetic Anhydride (TFAA) | ≥99% | Acros Organics |

| Pyridine | Anhydrous, ≥99.8% | J.T.Baker |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |

| Round-bottom flask | 250 mL, three-necked | Kimble |

| Magnetic stirrer and stir bar | VWR | |

| Addition funnel | 100 mL | Pyrex |

| Inert gas supply (Nitrogen or Argon) | ||

| Ice bath | ||

| Rotary evaporator | Büchi | |

| Standard glassware for workup |

Step-by-Step Procedure

Safety First: Trifluoroacetic anhydride is highly corrosive, moisture-sensitive, and has a low boiling point.[3] All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, must be worn.[5][6]

-

Reaction Setup:

-

Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen/argon inlet.

-

Ensure all glassware is thoroughly dried to prevent hydrolysis of the trifluoroacetic anhydride.

-

-

Charging the Reactor:

-

To the flask, add 2-hydroxypyridine (e.g., 10.0 g, 0.105 mol).

-

Add anhydrous dichloromethane (DCM) (100 mL) to dissolve the 2-hydroxypyridine.

-

Add anhydrous pyridine (e.g., 8.7 mL, 0.108 mol) to the solution. The pyridine acts as a non-nucleophilic base to neutralize the trifluoroacetic acid byproduct.[4]

-

-

Cooling:

-

Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.

-

-

Addition of Trifluoroacetic Anhydride:

-

In the addition funnel, place trifluoroacetic anhydride (e.g., 16.2 mL, 0.116 mol).

-

Add the trifluoroacetic anhydride dropwise to the stirred reaction mixture over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional hour.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the 2-hydroxypyridine spot indicates reaction completion.

-

-

Workup and Isolation:

-

Once the reaction is complete, slowly quench the reaction by adding cold water (50 mL). Caution: This should be done carefully as the unreacted trifluoroacetic anhydride will react exothermically with water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold 1 M HCl (2 x 50 mL) to remove pyridine and any remaining 2-hydroxypyridine, followed by saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by vacuum distillation to yield pure 2-(Trifluoroacetoxy)pyridine as a colorless liquid.[7]

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 2-(Trifluoroacetoxy)pyridine.

Process Optimization and Troubleshooting

| Parameter | Recommended Condition | Rationale and Troubleshooting |

| Solvent | Anhydrous Dichloromethane | Aprotic and unreactive towards TFAA. Ensures solubility of reactants. If solubility is an issue, other aprotic solvents like acetonitrile can be explored, but their reactivity should be considered. |

| Temperature | 0 °C | Controls the exothermic reaction. Higher temperatures may lead to side reactions and decomposition of the product. If the reaction is sluggish, allowing it to slowly warm to room temperature after the addition of TFAA can be attempted. |

| Base | Anhydrous Pyridine | Neutralizes the trifluoroacetic acid byproduct, driving the reaction to completion. Other non-nucleophilic bases like triethylamine can be used, but pyridine is often preferred due to its similar structure to the reactant. Ensure the base is anhydrous to prevent TFAA hydrolysis. |

| Stoichiometry | Slight excess of TFAA and base | A slight excess of TFAA ensures complete conversion of the 2-hydroxypyridine. The base should be in slight excess to neutralize all the generated acid. A large excess of TFAA can complicate the workup. |

| Workup | Aqueous washes | Crucial for removing impurities. The HCl wash removes the basic pyridine, and the bicarbonate wash removes acidic byproducts. Incomplete washing can lead to an impure final product. |

Safety and Handling

Trifluoroacetic Anhydride (TFAA):

-

Hazards: Highly corrosive, causes severe skin burns and eye damage, harmful if inhaled, and reacts violently with water.[5][8]

-

Handling: Always handle in a chemical fume hood.[5] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[6] Store in a cool, dry, well-ventilated area away from moisture.[9]

-

Spills: Absorb small spills with an inert, dry material and dispose of as hazardous waste.[9] Do not use water to clean up spills.[5]

2-Hydroxypyridine:

-

Hazards: May be harmful if swallowed or inhaled. Causes skin and eye irritation.

-

Handling: Handle with gloves and safety glasses in a well-ventilated area.

Pyridine:

-

Hazards: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

-

Handling: Handle in a fume hood away from ignition sources. Wear appropriate PPE.

Conclusion

The synthesis of 2-(Trifluoroacetoxy)pyridine from 2-hydroxypyridine using trifluoroacetic anhydride is a robust and efficient method for accessing this valuable synthetic intermediate. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and strict adherence to safety protocols are paramount for a successful and safe synthesis. This guide provides the necessary technical details and practical insights to enable researchers and drug development professionals to confidently perform this transformation and utilize the product in their synthetic endeavors.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic anhydride. [Link]

-

Loba Chemie. (2019). TRIFLUOROACETIC ANHYDRIDE FOR SEQUENTIAL ANALYSIS MSDS. [Link]

-

Wikipedia. (2023). Boekelheide reaction. [Link]

-

Grokipedia. (n.d.). Trifluoroacetic anhydride. [Link]

- Lee, J., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of the Korean Society for Applied Biological Chemistry, 61(5), 533-541.

- Kent, S. B., et al. (1984). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International journal of peptide and protein research, 24(5), 513-524.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4638214, 2-(Trifluoroacetoxy)pyridine. [Link]

-

Taylor & Francis. (n.d.). Trifluoroacetic anhydride – Knowledge and References. [Link]

-

LookChem. (n.d.). Purification of Pyridine. [Link]

-

Organic Syntheses. (2021). Cu-catalyzed Allylic Perfluoroalkylation of Alkenes Using Perfluoro Acid Anhydrides: Preparation of N-(5,5,5-Trifluoro-2-penten-1-yl)phthalimide. [Link]

-

Oakwood Chemical. (n.d.). 2-(Trifluoroacetoxy)pyridine. [Link]

- Google Patents. (1990). US4942239A - Process for the production of 2-hydroxypyridine.

-

Wikipedia. (2023). 2-Pyridone. [Link]

- Google Patents. (1997). US5648493A - Process for the preparation of 2-hydroxypyridine or quinoline compounds.

- Google Patents. (2010).

-

PubMed. (2024). Hydroxytrifluoroethylation and Trifluoroacetylation Reactions via SET Processes. [Link]

-

PubMed Central. (2016). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. [Link]

-

Organic Syntheses. (1997). PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. [Link]

-

Journal of the Chemical Society B: Physical Organic. (1967). Acyl trifluoroacetates. Part IV. Trifluoroacetylation of hydroxy-compounds with trifluoroacetic anhydride. [Link]

Sources

- 1. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Acyl trifluoroacetates. Part IV. Trifluoroacetylation of hydroxy-compounds with trifluoroacetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. synquestlabs.com [synquestlabs.com]

- 7. 2-(TRIFLUOROACETOXY)PYRIDINE | 96254-05-6 [chemicalbook.com]

- 8. lobachemie.com [lobachemie.com]

- 9. carlroth.com [carlroth.com]

2-(Trifluoroacetoxy)pyridine NMR spectral data

An In-Depth Technical Guide to the NMR Spectral Data of 2-(Trifluoroacetoxy)pyridine

Introduction

2-(Trifluoroacetoxy)pyridine, also known as pyridin-2-yl trifluoroacetate, is a pyridine derivative of significant interest in synthetic chemistry, often employed as a reagent in trifluoroacetylation reactions or as an intermediate in the synthesis of more complex molecules. Its chemical structure, featuring a pyridine ring linked to a trifluoroacetoxy group via an ester linkage, presents a distinct set of spectroscopic characteristics. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation and purity assessment of this compound.

Theoretical Underpinnings: Electronic Effects on the Pyridine Ring

The NMR spectrum of 2-(Trifluoroacetoxy)pyridine is dictated by the electronic interplay between the electronegative nitrogen atom of the pyridine ring and the strongly electron-withdrawing trifluoroacetoxy substituent.

-

Pyridine Ring: The nitrogen atom is more electronegative than carbon, leading to a general deshielding of the ring protons and carbons, particularly at the α-positions (C-2 and C-6). In unsubstituted pyridine, these α-protons resonate around 8.6 ppm, the γ-proton (H-4) around 7.6 ppm, and the β-protons (H-3, H-5) around 7.2 ppm in CDCl₃.[1]

-

Trifluoroacetoxy Group (-OCOCF₃): This group exerts two primary electronic effects:

-

Inductive Effect (-I): The highly electronegative fluorine and oxygen atoms pull electron density away from the pyridine ring through the sigma bonds. This is a strong deshielding effect that will shift all ring protons and carbons further downfield.

-

Resonance Effect (+M): The lone pair of electrons on the ester oxygen adjacent to the ring can be delocalized into the pyridine π-system. However, this resonance donation is significantly diminished by the cross-conjugation with the adjacent carbonyl group and the powerful inductive pull of the CF₃ group.

-

The net result is that the trifluoroacetoxy group acts as a potent electron-withdrawing substituent, causing a significant downfield shift of all pyridine ring signals compared to unsubstituted pyridine.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the pyridine ring. The integration of each signal should correspond to one proton.

Causality of Assignments:

-

H-6: This proton is α to the ring nitrogen and ortho to the electron-withdrawing substituent, making it the most deshielded proton. It will appear furthest downfield.

-

H-4: This proton is γ to both the nitrogen and the substituent. It will be the second most downfield proton.

-

H-3 & H-5: These β-protons are less affected than the α and γ positions. H-3, being ortho to the substituent, will likely be slightly more downfield than H-5.

Spin-Spin Coupling: The protons will exhibit characteristic ortho, meta, and para couplings, leading to distinct splitting patterns.

Table 1: Predicted ¹H NMR Spectral Data for 2-(Trifluoroacetoxy)pyridine in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 | 8.40 - 8.60 | ddd | ³J(H6-H5) ≈ 5.0, ⁴J(H6-H4) ≈ 1.8, ⁵J(H6-H3) ≈ 0.9 |

| H-4 | 7.90 - 8.10 | ddd | ³J(H4-H3) ≈ 8.0, ³J(H4-H5) ≈ 7.5, ⁴J(H4-H6) ≈ 1.8 |

| H-3 | 7.45 - 7.65 | ddd | ³J(H3-H4) ≈ 8.0, ⁴J(H3-H5) ≈ 1.5, ⁵J(H3-H6) ≈ 0.9 |

| H-5 | 7.30 - 7.50 | ddd | ³J(H5-H4) ≈ 7.5, ³J(H5-H6) ≈ 5.0, ⁴J(H5-H3) ≈ 1.5 |

Note: The multiplicity is described as doublet of doublet of doublets (ddd) to account for all couplings, though in practice, smaller couplings may not be resolved, leading to simpler patterns like 'dt' or 'dd'.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to display seven signals: five for the pyridine ring and two for the trifluoroacetoxy group.

Causality of Assignments:

-

C-2: This carbon is directly attached to the electronegative ester oxygen and is α to the ring nitrogen. It will be the most downfield of the pyridine carbons.

-

C=O (Carbonyl): Ester carbonyl carbons typically resonate between 160-180 ppm. The strong electron-withdrawing effect of the CF₃ group will shift this signal to the lower end of that range and cause it to appear as a quartet due to two-bond coupling (²JCF).

-

CF₃ (Trifluoromethyl): This carbon signal is characterized by a large one-bond coupling to the three fluorine atoms (¹JCF), resulting in a prominent quartet. Its chemical shift is typically around 115 ppm.[2]

-

Pyridine Ring Carbons (C-3, C-4, C-5, C-6): The chemical shifts will follow a predictable pattern based on their position relative to the nitrogen and the substituent. C-6 and C-4 will be more downfield than C-3 and C-5.

Table 2: Predicted ¹³C NMR Spectral Data for 2-(Trifluoroacetoxy)pyridine in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (from C-F Coupling) | Predicted Coupling Constant (JCF, Hz) |

| C=O | 155.0 - 158.0 | q | ²JCF ≈ 44 |

| C-2 | 152.0 - 155.0 | s | - |

| C-6 | 148.0 - 150.0 | s | - |

| C-4 | 140.0 - 142.0 | s | - |

| C-5 | 125.0 - 127.0 | s | - |

| C-3 | 120.0 - 122.0 | s | - |

| CF₃ | 114.0 - 117.0 | q | ¹JCF ≈ 284 |

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. For 2-(Trifluoroacetoxy)pyridine, a single signal is expected in the proton-decoupled spectrum.

Causality of Assignment:

-

The three fluorine atoms of the CF₃ group are chemically equivalent and will therefore produce a single resonance.

-

The chemical shift of trifluoroacetyl (TFA) groups is sensitive to the electronic environment but typically falls within a well-defined range.[3] In esters, this is commonly observed around -75 to -77 ppm relative to CFCl₃.

Table 3: Predicted ¹⁹F NMR Spectral Data for 2-(Trifluoroacetoxy)pyridine in CDCl₃

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Reference |

| -OCOCF₃ | -75.0 to -77.0 | s | CFCl₃ (δ = 0 ppm) |

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized protocol is essential.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 2-(Trifluoroacetoxy)pyridine.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a good first choice as it is a common solvent that solubilizes many organic compounds and has minimal, well-defined residual peaks.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the tube securely. The compound may be sensitive to moisture, which could cause hydrolysis back to 2-hydroxypyridine and trifluoroacetic acid.

-

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃).

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

Tune and match the ¹H, ¹³C, and ¹⁹F channels of the probe.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard 1D proton spectrum using a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A 45° pulse angle with a relaxation delay of 2 seconds is standard. A larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. Due to the high sensitivity of the ¹⁹F nucleus, only a few scans (e.g., 16-32) are typically needed.

-

2D NMR (Optional but Recommended):

-

COSY: To establish ¹H-¹H connectivity.

-

HSQC: To correlate protons with their directly attached carbons.

-

HMBC: To establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons like C-2 and the carbonyl carbon.

-

-

Caption: Standard workflow for NMR data acquisition.

Confirming Assignments with 2D NMR Spectroscopy

While 1D spectra provide the foundational data, 2D NMR experiments are indispensable for validating the proposed structure and assignments.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For 2-(Trifluoroacetoxy)pyridine, a COSY spectrum would show cross-peaks connecting H-3 with H-4, H-4 with H-5, and H-5 with H-6, confirming their adjacent positions on the ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would show direct correlations for H-3/C-3, H-4/C-4, H-5/C-5, and H-6/C-6, allowing for the unambiguous assignment of the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2- and 3-bond) correlations between protons and carbons. It is the key to assigning non-protonated carbons. Expected key correlations include:

-

H-3 correlating to C-2 and C-5.

-

H-6 correlating to C-2 and C-5.

-

H-4 correlating to C-2 and C-6.

-

These HMBC correlations would definitively confirm the assignment of the C-2 carbon.

Sources

CAS number 96254-05-6 physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Trifluoroacetoxy)pyridine (CAS 96254-05-6)

Introduction

2-(Trifluoroacetoxy)pyridine, registered under CAS number 96254-05-6, is a fluorinated heterocyclic compound.[1][2][3] Also known by its synonym, 2-pyridyl trifluoroacetate, its molecular structure incorporates a pyridine ring functionalized with a trifluoroacetate ester group at the 2-position.[1][3][4] This structural arrangement, particularly the presence of the highly labile trifluoroacetyl group, suggests its primary utility as a chemical reagent or building block in organic synthesis rather than as a terminal drug candidate.[1]

Understanding the physicochemical properties of such a reagent is paramount for researchers and process chemists. These parameters govern its reactivity, solubility in various media, stability under different conditions, and appropriate handling procedures. This guide provides a detailed analysis of the core physicochemical attributes of 2-(Trifluoroacetoxy)pyridine, outlines authoritative experimental protocols for their determination, and offers insights into the causality behind these properties.

Core Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | pyridin-2-yl 2,2,2-trifluoroacetate | [4] |

| CAS Number | 96254-05-6 | [1][3] |

| Molecular Formula | C₇H₄F₃NO₂ | [2][3] |

| Molecular Weight | 191.11 g/mol | [2][3] |

| Physical State | Liquid | [1] |

| Boiling Point | 60 °C @ 0.3 mmHg | [1][5] |

| Density | 1.356 g/mL at 25 °C | [1][5] |

| Refractive Index | n²⁰/D 1.421 | [1][5] |

| Flash Point | 120 °F (48.9 °C) | [1][5] |

| pKa (Conjugate Acid) | -1.33 ± 0.19 (Predicted) | [1][5] |

| Water Solubility | Partly miscible |

Detailed Analysis of Key Physicochemical Parameters

For drug development professionals and synthetic chemists, three properties are of paramount importance: the dissociation constant (pKa), lipophilicity (LogP), and aqueous solubility. These properties dictate a molecule's behavior in both biological and reaction environments. Given the limited experimental data for this specific molecule, this section outlines the standard, authoritative protocols for their determination, grounded in OECD (Organisation for Economic Co-operation and Development) guidelines.

Acidity/Basicity: Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid or base. For 2-(Trifluoroacetoxy)pyridine, the key ionizable center is the pyridine ring nitrogen.

-

Expertise & Causality : Pyridine itself is a weak base with a conjugate acid pKa of approximately 5.25.[6] However, the 2-(trifluoroacetoxy) group is a powerful electron-withdrawing group due to the electronegativity of the oxygen and fluorine atoms. This group strongly reduces the electron density on the pyridine ring, thereby making the lone pair of electrons on the nitrogen atom significantly less available for protonation. Consequently, the basicity of the molecule is drastically reduced. The predicted pKa of the conjugate acid is -1.33, indicating that 2-(Trifluoroacetoxy)pyridine is an extremely weak base and will be in its neutral form across the entire physiological pH range.[1][5]

-

Trustworthiness (Self-Validating Protocol) : The gold standard for pKa determination is the potentiometric titration method, as described in OECD Guideline 112.[7][8][9][10] This method provides a direct measure of pKa by generating a titration curve that can be mathematically analyzed to find the inflection point.

-

Preparation : Prepare a stock solution of 2-(Trifluoroacetoxy)pyridine of known concentration (e.g., 0.01 M) in a suitable solvent, typically water or a water/co-solvent mixture if solubility is low. Calibrate a pH meter with at least two standard buffer solutions.

-

Titration Setup : Place a known volume of the sample solution in a thermostatted vessel (e.g., at 25 °C).

-

Titration : Add a standardized strong acid (e.g., 0.1 M HCl) titrant in small, precise increments.

-

Data Collection : Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis : Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For very weak bases, advanced computational methods are applied to the curve to determine the endpoint and pKa.

Lipophilicity: Partition Coefficient (LogP)

LogP, the logarithm of the partition coefficient between n-octanol and water, is a critical measure of a molecule's lipophilicity ("greasiness"). It influences solubility, membrane permeability, and metabolic disposition.

-

Expertise & Causality : The structure contains a polar pyridine ring and ester functionality, but also a lipophilic trifluoromethyl group. While no experimental value is available, the overall structure suggests moderate lipophilicity. A high LogP can lead to poor aqueous solubility and increased metabolic clearance, while a low LogP can hinder membrane transport.

-

Trustworthiness (Self-Validating Protocol) : The Shake Flask method, detailed in OECD Guideline 107, is the traditional and most reliable method for determining LogP values in the range of -2 to 4.[11][12][13] It directly measures the concentration of the analyte in both phases at equilibrium.

-

Preparation : Pre-saturate n-octanol with water and water with n-octanol. Prepare a stock solution of the test substance in n-octanol.

-

Partitioning : In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the water phase. Typically, three different phase volume ratios are tested.

-

Equilibration : Agitate the vessel at a constant temperature (e.g., 25 °C) until equilibrium is reached (e.g., 24 hours).

-

Phase Separation : Separate the two phases by centrifugation to ensure no cross-contamination of micro-droplets.

-

Quantification : Accurately determine the concentration of the test substance in both the n-octanol and water phases using a validated analytical method (e.g., HPLC-UV, GC-MS).

-

Calculation : Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value. The total amount of substance recovered should be compared to the initial amount to validate the experiment.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects the utility of a compound in various applications, from reaction kinetics in aqueous media to bioavailability in drug discovery.

-

Expertise & Causality : The compound is described as "partly miscible" with water, suggesting low solubility. The pyridine nitrogen can act as a hydrogen bond acceptor, but the overall molecule is dominated by the nonpolar pyridine ring and the hydrophobic trifluoroacetate group, limiting its interaction with water.

-

Trustworthiness (Self-Validating Protocol) : The Flask Method from OECD Guideline 105 is designed for substances with solubilities above 10⁻² g/L and is based on achieving a saturated solution at equilibrium.[14][15][16][17]

-

Preparation : Add an excess amount of 2-(Trifluoroacetoxy)pyridine to a known volume of water in a flask.

-

Equilibration : Stir the mixture in a thermostatted water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can help determine the necessary time.

-

Phase Separation : Allow the solution to sit undisturbed to let undissolved material settle. A portion of the aqueous phase is then carefully removed and clarified by centrifugation or filtration.

-

Quantification : The concentration of the dissolved substance in the clear aqueous supernatant is determined by a validated analytical method (e.g., HPLC-UV).

-

Validation : The process should be repeated until consecutive measurements show consistent values, confirming that equilibrium has been reached.

Chemical Stability: Hydrolysis

The ester linkage in 2-(Trifluoroacetoxy)pyridine is a potential site of chemical instability, particularly via hydrolysis.

-

Expertise & Causality : The trifluoroacetate is an excellent leaving group, making the ester carbonyl highly electrophilic and susceptible to nucleophilic attack by water. Hydrolysis would cleave the molecule into 2-hydroxypyridine and trifluoroacetic acid. The rate of this hydrolysis is expected to be pH-dependent. A study on a similar compound, p-nitrophenyl trifluoroacetate, confirmed that hydrolysis occurs and its rate is influenced by the leaving group.[18]

-

Trustworthiness (Self-Validating Protocol) : A stability-indicating HPLC method is the standard approach to assess chemical stability.[19][20][21] This involves developing an HPLC method that can separate the parent compound from its potential degradation products, allowing for the quantification of the parent compound's disappearance over time.

-

Method Development : Develop a reverse-phase HPLC (RP-HPLC) method capable of resolving 2-(Trifluoroacetoxy)pyridine from its expected hydrolytic degradants (2-hydroxypyridine and trifluoroacetic acid).[22]

-

Forced Degradation : Subject the compound to stress conditions (e.g., acidic, basic, and neutral pH buffers at elevated temperatures) to generate degradation products and confirm the method's specificity.[20][22]

-

Stability Study : Prepare solutions of the compound in various aqueous buffers (e.g., pH 4, 7, 9).

-

Time-Point Analysis : Store these solutions at a constant temperature (e.g., 25 °C or 40 °C). At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot and analyze it using the validated HPLC method.

-

Data Analysis : Plot the concentration of the parent compound versus time to determine the degradation kinetics.

Conclusion

2-(Trifluoroacetoxy)pyridine is a reactive chemical intermediate whose utility is defined by its physicochemical properties. Its extremely low basicity, a direct result of its chemical structure, ensures it remains in a neutral state under most conditions. While experimental data on its solubility and lipophilicity are sparse, established OECD protocols provide a clear and reliable path for their determination. The primary chemical liability of this molecule is the potential for hydrolysis at the ester linkage, a factor that must be considered in its storage and use in aqueous or protic environments. This guide provides the foundational knowledge and methodological framework for scientists and researchers to effectively handle, utilize, and characterize this compound.

References

Click to expand

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 112 - Dissociation Constants in Water. Retrieved from [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

OECD. (1981). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

-

Analytice. (2021, February 7). OECD n°112: Dissociation constant in water. Retrieved from [Link]

-

Pesticide Registration Toolkit. (n.d.). Partition coefficient octanol/water. Retrieved from [Link]

-

Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

-

Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]

- OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1.

-

OECD. (n.d.). Test No. 112: Dissociation Constants in Water. Retrieved from [Link]

-

Phytosafe. (n.d.). OECD 112. Retrieved from [Link]

-

Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

-

Journal of Molecular and Applied Bioanalysis. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Retrieved from [Link]

-

Altabrisa Group. (2025, September 27). 3 Key Steps for HPLC Validation in Stability Testing. Retrieved from [Link]

-

LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Bis(1,2,2-trifluoroethoxy)pyridine. PubChem Compound Database. Retrieved from [Link]

-

Stenutz. (n.d.). 2-(trifluoroacetoxy)pyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Trifluoroacetoxy)pyridine. PubChem Compound Database. Retrieved from [Link]

-

MDPI. (2025, January 11). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Pyridine, 2,3,5,6-tetrafluoro- (CAS 2875-18-5). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of pyridinium trifluoroacetate. Retrieved from [Link]

- Kütt, A., et al. (2018).

-

National Center for Biotechnology Information. (n.d.). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. Retrieved from [Link]

-

ACS Publications. (2015, July 20). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]

- Google Patents. (n.d.). CN110437139A - A kind of synthetic method of fluopyram.

-

RSC Publishing. (n.d.). Copper(II)-assisted hydrolysis of 2,4,6-tris(2-pyridyl)-1,3,5-triazine. Part 3. Crystal structures of diaqua.... Retrieved from [Link]

Sources

- 1. 2-(TRIFLUOROACETOXY)PYRIDINE CAS#: 96254-05-6 [amp.chemicalbook.com]

- 2. 2-(trifluoroacetoxy)pyridine [stenutz.eu]

- 3. scbt.com [scbt.com]

- 4. 2-(Trifluoroacetoxy)pyridine | C7H4F3NO2 | CID 4638214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(TRIFLUOROACETOXY)PYRIDINE | 96254-05-6 [chemicalbook.com]

- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 7. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. OECD 112 - Phytosafe [phytosafe.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 14. filab.fr [filab.fr]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 18. mdpi.com [mdpi.com]

- 19. sepscience.com [sepscience.com]

- 20. openaccessjournals.com [openaccessjournals.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. ijpsjournal.com [ijpsjournal.com]

A Comprehensive Technical Guide to the Stability and Storage of 2-(Trifluoroacetoxy)pyridine

Introduction to 2-(Trifluoroacetoxy)pyridine: A Versatile Reagent

2-(Trifluoroacetoxy)pyridine is a heterocyclic organic compound featuring a pyridine ring substituted at the 2-position with a trifluoroacetoxy group. Its unique structure, combining the aromatic pyridine moiety with the highly electron-withdrawing trifluoroacetate ester, renders it a valuable reagent in modern organic synthesis. It finds application in various chemical transformations, including its role in facilitating trifluoromethylation reactions under specific conditions.[1] The efficacy and reproducibility of protocols employing this reagent are critically dependent on its purity and stability. This guide provides an in-depth analysis of the factors governing the stability of 2-(Trifluoroacetoxy)pyridine and outlines field-proven protocols for its optimal storage and handling to ensure its integrity for research and development applications.

Core Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of 2-(Trifluoroacetoxy)pyridine is essential for its safe handling and storage. These properties dictate its behavior under various laboratory conditions and inform the necessary precautions.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄F₃NO₂ | [2][3] |

| Molecular Weight | 191.11 g/mol | [2][4] |

| Appearance | Liquid | [5] |

| Density | 1.356 g/mL at 25 °C | [4][5][6] |

| Boiling Point | 60 °C at 0.3 mmHg | [4][6] |

| Flash Point | 120 °F (approx. 49 °C) | [4][5] |

| Refractive Index (n20/D) | 1.421 | [4][6] |

| Water Solubility | Partly miscible; does not mix well with water. | [5] |

The Stability Profile: Understanding Degradation Pathways

While 2-(Trifluoroacetoxy)pyridine is considered chemically stable under standard ambient conditions when stored correctly, its molecular structure contains functional groups susceptible to degradation under adverse conditions.[5] The primary pathway of concern for researchers is hydrolysis of the ester linkage.

The Primary Degradation Pathway: Hydrolysis

The core vulnerability of 2-(Trifluoroacetoxy)pyridine lies in its ester functional group. The trifluoroacetate is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water. This process, known as hydrolysis, cleaves the ester bond, yielding 2-hydroxypyridine and trifluoroacetic acid.

The presence of atmospheric moisture is sufficient to initiate this degradation cascade. The rate of hydrolysis can be significantly accelerated by the presence of acids or bases, which act as catalysts. This degradation compromises the integrity of the reagent, leading to inconsistent and failed experimental outcomes. Therefore, the exclusion of moisture is the single most critical factor in maintaining the long-term stability of this compound.

Caption: Hydrolytic degradation of 2-(Trifluoroacetoxy)pyridine.

Factors Contributing to Instability

Beyond hydrolysis, several other factors can compromise the reagent's stability and must be meticulously controlled.

-

Thermal Stress: Elevated temperatures increase the kinetic energy of molecules, accelerating the rate of degradation. Furthermore, as a flammable liquid with a relatively low flash point, warming the compound increases its vapor pressure, creating a potential fire and explosion hazard in the presence of an ignition source.[5]

-

Incompatible Materials: Co-storage or mixing with certain chemical classes can lead to vigorous and hazardous reactions. It is crucial to avoid:

-

Light Exposure: While less documented for this specific molecule, photodecomposition is a potential degradation pathway for many complex organic molecules. As a best practice, storage in amber or opaque containers is recommended to mitigate this risk.

Field-Proven Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for ensuring the chemical integrity and safety of 2-(Trifluoroacetoxy)pyridine.

Protocol for Long-Term Storage of Neat Compound

This protocol is designed to maximize the shelf-life of the pure, undiluted reagent.

-

Container Integrity: Ensure the compound is stored in its original, tightly sealed container.[8] If the original container is compromised, transfer the reagent to a new, clean, dry, amber glass bottle with a tightly fitting, chemically resistant cap (e.g., PTFE-lined).

-

Inert Atmosphere: Before sealing for long-term storage, flush the container headspace with a dry, inert gas such as argon or nitrogen. This displaces atmospheric moisture and oxygen, directly inhibiting the primary hydrolytic degradation pathway.

-

Temperature Control: Store the sealed container in a designated, well-ventilated, and approved flammable liquid storage area or cabinet.[5][9] For optimal stability, refrigeration at 2-8°C is recommended, as suggested by some suppliers.[4] This low temperature minimizes the rate of any potential degradation reactions.

-

Segregation: Ensure the container is stored away from all incompatible materials, particularly strong acids, bases, and oxidizing agents.[5][7]

-

Ignition Source Prevention: The storage area must be free of heat, sparks, open flames, and any other potential ignition sources.[8][9] No smoking should be permitted in the vicinity.[5]

Experimental Handling Workflow: A Self-Validating System

This workflow ensures safety and minimizes exposure to atmospheric contaminants during experimental use.

Caption: Recommended workflow for handling 2-(Trifluoroacetoxy)pyridine.

Procedural Steps:

-

Preparation: Before retrieving the reagent, ensure the fume hood is operational and the workspace is clean and free of incompatible materials.

-

Personal Protective Equipment (PPE): At a minimum, wear safety goggles conforming to EN 166(EU) or NIOSH (US) standards, a flame-retardant lab coat, and suitable chemical-resistant gloves.[8]

-

Equilibration: If the reagent is refrigerated, allow the sealed container to warm to ambient temperature before opening. This crucial step prevents condensation of atmospheric moisture onto the cold liquid, which would cause rapid hydrolysis.

-

Inert Atmosphere Transfer: Perform all transfers under a blanket of dry inert gas (argon or nitrogen). Use standard air-free techniques, such as a syringe or cannula, to withdraw the required volume.

-

Dispensing: Use non-sparking tools for all operations.[7][8] Ensure all equipment is properly grounded to prevent static discharge, which can be an ignition source.[8]

-

Post-Use: Immediately after dispensing, re-flush the container headspace with inert gas, seal tightly, and return it to its designated storage location.[8][9]

-

Waste Disposal: Dispose of any contaminated materials or excess reagent as hazardous waste in accordance with local, state, and federal regulations.[5]

Protocol for Solution Preparation and Storage

As a best practice, solutions of 2-(Trifluoroacetoxy)pyridine should be prepared fresh for each use. The dissolved state can increase susceptibility to degradation from trace impurities in the solvent. If short-term storage is unavoidable, the following protocol must be followed.

-

Solvent Selection: Use only anhydrous, aprotic solvents (e.g., dichloromethane, acetonitrile, THF) from a freshly opened bottle or a solvent purification system.

-

Glassware Preparation: Ensure all glassware is rigorously dried in an oven and cooled under a stream of dry inert gas immediately before use.

-

Solution Preparation: Prepare the solution under a positive pressure of inert gas.

-

Short-Term Storage: Store the solution in a sealed flask with a septum, under an inert atmosphere, and at low temperatures (0°C to -20°C). Use within 24-48 hours. Do not assume stability beyond this period without specific analytical validation.

Summary of Storage Conditions

| Condition | Recommended (Optimal Stability) | Adverse (Avoid) |

| Temperature | 2-8°C, in a cool place.[4][9] | Heat, warming, hot surfaces.[8] |

| Atmosphere | Tightly sealed container under dry inert gas (Ar, N₂).[8] | Open to air, high humidity. |

| Light | Store in amber or opaque containers. | Prolonged exposure to direct light. |

| Location | Well-ventilated, approved flammable liquid storage area.[5][8] | Pits, depressions, or unventilated areas where vapors may collect.[5][9] |

| Proximity | Segregated from other chemicals. | Near strong acids, bases, alkaline materials, or oxidizing agents.[5][7] |

| Ignition Sources | Area free from sparks, open flames, static discharge sources.[8] | Any potential ignition source. |

Conclusion

The chemical integrity of 2-(Trifluoroacetoxy)pyridine is paramount for its successful application in research and development. Its stability is primarily threatened by hydrolysis, a process accelerated by moisture and catalytic impurities. By implementing the rigorous storage and handling protocols detailed in this guide—principally the meticulous exclusion of water, control of temperature, and segregation from incompatible materials—researchers can ensure the reagent's long-term viability and the reproducibility of their scientific outcomes.

References

-

PubChem. (n.d.). 2-(Trifluoroacetoxy)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Douglas, J. J., et al. (2017). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. Chem, 2(4), 547-563. Available at: [Link]

-

Fetzner, S. (2019). Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for related synthesis. Retrieved from [Link]

-

Gąsior, M. P., et al. (2019). Microbial degradation of pyridine: a complete pathway deciphered in Arthrobacter sp. 68b. Applied and Environmental Microbiology, 85(15), e00780-19. Available at: [Link]

-

Gąsior, M. P., et al. (2019). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PMC - NIH. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.

-

OC-Pro. (2022, December 24). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. YouTube. Retrieved from [Link]

-

Khan, M. F., et al. (2024). Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. PMC - PubMed Central. Retrieved from [Link]

Sources

- 1. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(Trifluoroacetoxy)pyridine | C7H4F3NO2 | CID 4638214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(Trifluoroacetoxy)pyridine | CymitQuimica [cymitquimica.com]

- 4. 2-(TRIFLUOROACETOXY)PYRIDINE CAS#: 96254-05-6 [amp.chemicalbook.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. 2-(TRIFLUOROACETOXY)PYRIDINE | 96254-05-6 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

From Obscurity to Utility: A Technical Guide to 2-(Trifluoroacetoxy)pyridine's Discovery and Synthesis

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the discovery, synthesis, and application of 2-(Trifluoroacetoxy)pyridine. Delving into its historical context, this guide provides a detailed, field-proven protocol for its synthesis, elucidates the underlying reaction mechanism, and presents its physicochemical properties in a clear, comparative format.

The Emergence of a Versatile Reagent: A Historical Perspective

While a singular "discovery" paper for 2-(Trifluoroacetoxy)pyridine is not prominent in the scientific literature, its development is intrinsically linked to the broader exploration of pyridine derivatives and their role in acylation reactions throughout the mid-20th century. The foundational understanding of pyridinol acylation paved the way for its synthesis. The primary impetus for its creation was the need for a more stable and manageable, yet highly reactive, trifluoroacetylating agent compared to its volatile and corrosive precursor, trifluoroacetic anhydride (TFAA). The now-standard synthesis involves the reaction of 2-hydroxypyridine with TFAA, a process that has been refined for efficiency and safety.

Causality in Synthesis: The Rationale Behind the Reagent's Utility

The effectiveness of 2-(Trifluoroacetoxy)pyridine as a synthetic tool is a direct result of its molecular architecture:

-

Enhanced Electrophilicity: The potent electron-withdrawing nature of the trifluoromethyl group significantly increases the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack.

-

Superior Leaving Group: The 2-pyridyl moiety functions as an excellent leaving group, facilitating the efficient transfer of the trifluoroacetyl group to a wide range of nucleophiles.

-

Improved Handling and Stability: In contrast to the highly reactive and volatile trifluoroacetic anhydride, 2-(Trifluoroacetoxy)pyridine is a more stable liquid with a lower vapor pressure, which translates to enhanced safety and ease of handling in a laboratory setting.[1]

These attributes make it an indispensable reagent for trifluoroacetylation, a critical transformation in numerous synthetic applications, including:

-

Peptide Synthesis: Employed as an efficient coupling reagent.

-

Chromatographic Derivatization: Used to increase the volatility and improve the detection of analytes in gas chromatography (GC).[2]

-

Protecting Group Chemistry: The trifluoroacetyl group serves as a robust protecting group for amine and alcohol functionalities.[2]

A Self-Validating Synthesis Protocol

The following section outlines a detailed, step-by-step methodology for the synthesis of 2-(Trifluoroacetoxy)pyridine, structured to ensure reproducibility and self-validation through clearly defined procedural steps and expected outcomes.

Experimental Workflow Diagram

Caption: A step-by-step workflow for the synthesis of 2-(Trifluoroacetoxy)pyridine.

Detailed Experimental Methodology

Materials and Reagents:

-

2-Hydroxypyridine (1.0 equivalent)

-

Trifluoroacetic anhydride (TFAA) (1.1 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, place 2-hydroxypyridine.

-

Dissolution: Add anhydrous DCM and stir until the solid is fully dissolved. Purge the flask with an inert gas to establish an inert atmosphere.

-

Cooling: Immerse the reaction flask in an ice-water bath to cool the solution to 0 °C.

-

Reagent Addition: Add trifluoroacetic anhydride dropwise to the cooled solution using a dropping funnel over a period of 15–20 minutes. Expertise & Experience: This slow, controlled addition is critical to manage the exothermic nature of the reaction and minimize the formation of undesired byproducts.

-

Reaction Progression: Maintain the reaction at 0 °C for 1 hour with continuous stirring. Subsequently, remove the ice bath and allow the mixture to gradually warm to room temperature, continuing to stir overnight.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Caution: This neutralization step will result in vigorous gas (CO₂) evolution. Continue the addition until effervescence ceases. Trustworthiness: This step ensures the safe neutralization of any unreacted TFAA and trifluoroacetic acid, rendering the mixture safe for subsequent workup procedures.

-

Extraction: Transfer the biphasic mixture to a separatory funnel and extract the aqueous phase with DCM (3 x the initial solvent volume).

-

Drying: Combine the organic extracts and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by vacuum distillation to yield 2-(Trifluoroacetoxy)pyridine as a colorless to pale yellow liquid.[1]

Underlying Reaction Mechanism

The synthesis of 2-(Trifluoroacetoxy)pyridine proceeds via a classic nucleophilic acyl substitution pathway.

Caption: The nucleophilic acyl substitution mechanism for the formation of 2-(Trifluoroacetoxy)pyridine.

The reaction is initiated when the nucleophilic oxygen of the 2-hydroxypyridine attacks one of the highly electrophilic carbonyl carbons of trifluoroacetic anhydride. This addition results in the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a trifluoroacetate anion, which is then protonated to form trifluoroacetic acid, yielding the desired 2-(Trifluoroacetoxy)pyridine product.

Quantitative Data at a Glance

The essential physicochemical properties of 2-(Trifluoroacetoxy)pyridine are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₃NO₂ | [1] |

| Molecular Weight | 191.11 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 60 °C / 0.3 mmHg | [1] |

| Density | 1.356 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.421 | [1] |

| Flash Point | 120 °F | [1] |

Concluding Remarks and Future Directions

2-(Trifluoroacetoxy)pyridine has firmly established its place as a cornerstone reagent in modern organic synthesis. Its advantageous balance of reactivity and stability offers a superior alternative for trifluoroacetylation reactions across a multitude of applications. Future research endeavors will likely focus on broadening its utility in emerging fields such as bioconjugation chemistry, the development of advanced materials, and the synthesis of novel pharmaceutical agents. A continued and deeper investigation into its reactivity profile promises to unlock further innovative applications for this versatile molecule.

References

-

2-(Trifluoroacetoxy)pyridine | C7H4F3NO2 | CID 4638214. PubChem. [Link]

Sources

An In-depth Technical Guide to the Theoretical and Spectroscopic Analysis of 2-(Trifluoroacetoxy)pyridine

Abstract

This technical guide provides a comprehensive exploration of the structural, electronic, and vibrational properties of 2-(Trifluoroacetoxy)pyridine, a molecule of interest in synthetic chemistry and drug development. By integrating quantum chemical calculations with established spectroscopic techniques, we present a self-validating framework for understanding the intricate interplay between the electron-withdrawing trifluoroacetoxy group and the aromatic pyridine scaffold. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage computational chemistry for the rational design and characterization of novel pyridine derivatives. We will delve into the causality behind experimental choices, from the selection of computational methods to the interpretation of spectroscopic data, ensuring a robust and reproducible scientific narrative.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental heterocyclic scaffolds ubiquitous in pharmaceuticals, agrochemicals, and materials science.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of its electronic and steric properties, thereby modulating its biological activity and chemical reactivity. The introduction of a 2-(Trifluoroacetoxy) group creates a particularly interesting electronic environment. The trifluoroacetoxy moiety is a potent electron-withdrawing group, which is expected to significantly influence the electron density distribution within the pyridine ring, affecting its basicity, nucleophilicity, and susceptibility to electrophilic or nucleophilic attack.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the behavior of such molecules at an atomic level.[2][3] These computational methods allow for the accurate determination of molecular geometries, vibrational frequencies, and electronic properties, offering insights that are often challenging to obtain through experimental means alone.[1][4] This guide will elucidate the theoretical underpinnings of 2-(Trifluoroacetoxy)pyridine's structure and reactivity, corroborated by spectroscopic data.

Molecular Structure and Synthesis

2-(Trifluoroacetoxy)pyridine, with the chemical formula C₇H₄F₃NO₂, is a liquid at room temperature.[5] Its structure consists of a pyridine ring substituted at the 2-position with a trifluoroacetoxy group.

Molecular Formula: C₇H₄F₃NO₂[6][7] Molecular Weight: 191.11 g/mol [6][7] CAS Number: 96254-05-6[8][7]

The synthesis of related trifluoromethyl pyridines can be achieved through various methods, including multicomponent reactions.[9] While the direct synthesis of 2-(Trifluoroacetoxy)pyridine is not detailed in the provided search results, it is typically formed by the reaction of 2-hydroxypyridine with trifluoroacetic anhydride or a related activated trifluoroacetic acid derivative.

Theoretical Framework: A Computational Approach

To gain a deep understanding of the structure and electronic properties of 2-(Trifluoroacetoxy)pyridine, a robust computational methodology is essential. Density Functional Theory (DFT) is the method of choice for such investigations due to its excellent balance of accuracy and computational cost.[2][3][4][10]

Computational Protocol

A detailed protocol for the theoretical analysis of 2-(Trifluoroacetoxy)pyridine is outlined below. This protocol is designed to be a self-validating system, where computational predictions are cross-referenced with experimental data.

Step 1: Geometry Optimization

-

Objective: To determine the most stable three-dimensional conformation of the molecule.

-

Method: DFT calculations using a functional such as B3LYP and a basis set like 6-311G+(d,p).[2] This level of theory has been shown to provide accurate geometries for a wide range of organic molecules, including pyridine derivatives.[2][3][4] The optimization process calculates the forces on each atom and adjusts their positions until a minimum energy structure is found.

Step 2: Vibrational Frequency Analysis

-

Objective: To predict the infrared (IR) spectrum of the molecule and to confirm that the optimized geometry corresponds to a true energy minimum.

-

Method: Following geometry optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure. The calculated vibrational frequencies can be directly compared to experimental IR spectra.

Step 3: Electronic Property Analysis

-

Objective: To understand the distribution of electrons within the molecule and to predict its reactivity.

-

Method:

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites susceptible to electrophilic and nucleophilic attack.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[2]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.

-

The logical flow of this computational workflow is depicted in the diagram below.

Caption: A streamlined workflow for the theoretical characterization of 2-(Trifluoroacetoxy)pyridine.

Spectroscopic Characterization: The Experimental Benchmark

Theoretical calculations must be validated by experimental data. For 2-(Trifluoroacetoxy)pyridine, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide the primary means of structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. The expected NMR signals for 2-(Trifluoroacetoxy)pyridine are summarized in the table below, based on available data.[7]

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling |

| ¹H | 7.0-8.5 | Multiplets | H-H |

| ¹³C | 110-160 | Multiple signals | C-F, C-H |

| ¹⁹F | ~ -75 | Singlet | - |

-

¹H NMR: The four protons on the pyridine ring will appear as a complex set of multiplets in the aromatic region.

-

¹³C NMR: The spectrum will show distinct signals for the seven carbon atoms. The carbonyl carbon and the carbon attached to the trifluoromethyl group will have characteristic chemical shifts.

-

¹⁹F NMR: A single, strong signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The experimental IR spectrum can be compared with the frequencies calculated using DFT. Key vibrational modes for 2-(Trifluoroacetoxy)pyridine are expected in the following regions:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O | Carbonyl Stretch | 1750-1800 |

| C-F | C-F Stretch | 1100-1300 |

| C-O | C-O Stretch | 1200-1350 |

| Aromatic C=C/C=N | Ring Stretching | 1400-1600 |

The strong carbonyl stretch and the intense C-F stretching bands are particularly characteristic of this molecule. The comparison between the experimental and scaled theoretical vibrational frequencies provides a robust validation of the computational model.

In-depth Analysis: Structure-Property Relationships

The integration of theoretical and experimental data allows for a detailed analysis of the structure-property relationships in 2-(Trifluoroacetoxy)pyridine.

Influence of the Trifluoroacetoxy Group

The trifluoroacetoxy group exerts a strong inductive electron-withdrawing effect (-I effect) on the pyridine ring. This is due to the high electronegativity of the fluorine and oxygen atoms. This electron withdrawal is expected to:

-

Decrease the basicity of the pyridine nitrogen: By pulling electron density away from the nitrogen atom, its ability to accept a proton is reduced.

-

Activate the pyridine ring towards nucleophilic aromatic substitution: The electron-deficient nature of the ring makes it more susceptible to attack by nucleophiles.

-

Influence the aromaticity of the pyridine ring: The perturbation of the π-electron system by the substituent can be quantified using theoretical indices such as the Nucleus-Independent Chemical Shift (NICS).

The interplay of these electronic effects can be visualized through the following logical diagram:

Caption: The electronic influence of the trifluoroacetoxy group on the pyridine ring.

Conclusion and Future Directions

This technical guide has presented a cohesive framework for the theoretical and spectroscopic investigation of 2-(Trifluoroacetoxy)pyridine. By combining the predictive power of DFT calculations with the empirical validation of NMR and IR spectroscopy, a comprehensive understanding of its structural and electronic properties can be achieved. The methodologies outlined herein provide a robust template for the characterization of other novel pyridine derivatives, facilitating the rational design of molecules with tailored properties for applications in medicinal chemistry and materials science.

Future studies could expand on this work by investigating the reactivity of 2-(Trifluoroacetoxy)pyridine in various chemical transformations, exploring its potential as a building block in organic synthesis. Furthermore, theoretical modeling of its interactions with biological targets could provide valuable insights for drug discovery efforts.

References

- Quantum Chemical Calculations for Substituted Pyridines: An In-depth Technical Guide. Benchchem.

- DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences.

- DFT analysis of substituent effects on electron-donating efficacy of pyridine.

- A DFT Study on Nitro Derivatives of Pyridine. Taylor & Francis Online.

- Theoretical Investigation of Pyridine Derivatives as High Energy Materials.

- 2-(Trifluoroacetoxy)pyridine | C7H4F3NO2 | CID 4638214. PubChem.

- 2-(TRIFLUOROACETOXY)PYRIDINE | 96254-05-6. ChemicalBook.

- Spectra obtained for (A) a mixture of pyridine and TFA (6:1); (B) solid...

- 2-(Trifluoroacetoxy)pyridine. CymitQuimica.

- Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. PubMed Central.

- (PDF) Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.

- Crystal structure and Hirshfeld surface analysis of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one. PMC - NIH.

- Spectroscopic and Synthetic Profile of 2-Amino-4-(trifluoromethyl)pyridine: A Technical Guide. Benchchem.

- Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction | Request PDF.

- Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine | Request PDF.

- Localization of the proton in complexes of trifluoroacetic acid with pyridine N-oxides in dichloromethane by second-derivative infrared spectroscopy. Journal of the Chemical Society, Faraday Transactions (RSC Publishing).

- 2-(Trifluoroacetoxy)pyridine. Oakwood Chemical.

- Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PMC - NIH.

- (PDF) 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. 2-(Trifluoroacetoxy)pyridine [oakwoodchemical.com]

- 6. 2-(Trifluoroacetoxy)pyridine | CymitQuimica [cymitquimica.com]

- 7. 2-(Trifluoroacetoxy)pyridine | C7H4F3NO2 | CID 4638214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(TRIFLUOROACETOXY)PYRIDINE | 96254-05-6 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

2-(Trifluoroacetoxy)pyridine: A Reagent for Electrophilic Trifluoroacetoxylation

An Application Guide for Researchers

This guide provides a detailed overview of 2-(trifluoroacetoxy)pyridine, a specialized reagent for introducing the trifluoroacetoxy group into organic molecules. The trifluoroacetoxy moiety is a valuable precursor to the trifluoromethyl ether (-OCF₃) group, a key pharmacophore in modern drug discovery and agrochemical development due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. This document outlines the reagent's properties, a general synthesis protocol, and a detailed methodology for its application in the trifluoroacetoxylation of aromatic compounds, grounded in established chemical principles.

Reagent Profile and Physicochemical Properties

2-(Trifluoroacetoxy)pyridine, also known as 2-pyridyl trifluoroacetate, is an activated ester of trifluoroacetic acid. Its structure incorporates a pyridine ring, which acts as a good leaving group, facilitating the transfer of the trifluoroacetoxy group to a nucleophilic substrate.

Structure:

Figure 1. Chemical Structure of 2-(Trifluoroacetoxy)pyridine.

| Property | Value | Reference |

| CAS Number | 96254-05-6 | [1][2] |

| Molecular Formula | C₇H₄F₃NO₂ | [1][2][3] |

| Molecular Weight | 191.11 g/mol | [1][2] |

| Appearance | Liquid | [4] |

| Boiling Point | 60 °C at 0.3 mmHg | [4] |

| Density | 1.356 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.421 | [4] |

Synthesis of the Reagent

2-(Trifluoroacetoxy)pyridine is typically prepared through the acylation of 2-hydroxypyridine with trifluoroacetic anhydride (TFAA). The reaction is straightforward and proceeds by the nucleophilic attack of the hydroxyl group of 2-hydroxypyridine on one of the carbonyl carbons of TFAA, followed by the elimination of trifluoroacetic acid.

Application in Aromatic Trifluoroacetoxylation

The introduction of a trifluoroacetoxy group onto an aromatic ring is a challenging transformation that often requires harsh conditions or pre-functionalized substrates. While direct electrophilic trifluoroacetoxylation using 2-(trifluoroacetoxy)pyridine is not widely documented as a standalone method, its activated nature makes it a prime candidate for metal-catalyzed C-H activation and functionalization pathways.

Proposed Mechanistic Pathway (Catalytic)

Drawing parallels from iridium-catalyzed C-H activation for trifluoroacetoxylation, a plausible mechanism involves an organometallic catalyst.[5] The cycle is initiated by the C-H activation of the aromatic substrate by the metal center, forming a metal-aryl intermediate. This intermediate then undergoes ligand exchange with 2-(trifluoroacetoxy)pyridine or reacts directly with it. The final step is a reductive elimination that forms the C-O bond, yielding the desired aryl trifluoroacetate and regenerating the active catalyst.

Experimental Protocol: Catalytic Trifluoroacetoxylation of an Aromatic Substrate